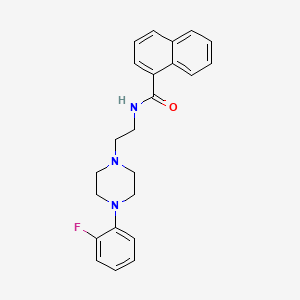
1-Hydroxy-2-phenylguanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-phenylguanidine;hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group attached to a phenylguanidine moiety, which is further stabilized by the addition of hydrochloride.
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-2-phenylguanidine;hydrochloride typically involves the reaction of phenylguanidine with hydroxylating agents under controlled conditions. One common method includes the use of hydrogen peroxide as the hydroxylating agent in the presence of a catalyst. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-Hydroxy-2-phenylguanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include quinones, amines, and chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-phenylguanidine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-phenylguanidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, thereby modulating their activity. The phenylguanidine moiety can interact with aromatic systems in biological environments, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2-phenylguanidine;hydrochloride can be compared with other similar compounds, such as:
1-Hydroxy-2-isopropylguanidine: Similar in structure but with an isopropyl group instead of a phenyl group, leading to different chemical properties and applications.
2-Hydroxy-1-phenylguanidine: The position of the hydroxy group is different, affecting its reactivity and interaction with biological targets.
Phenylguanidine hydrochloride: Lacks the hydroxy group, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and interaction profiles, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-hydroxy-2-phenylguanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7(10-11)9-6-4-2-1-3-5-6;/h1-5,11H,(H3,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEHPVVDBXAPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2567329.png)




![2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2567336.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567338.png)




